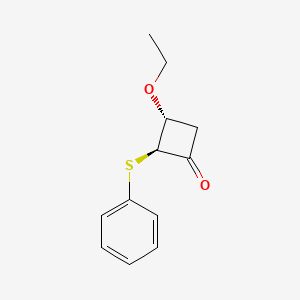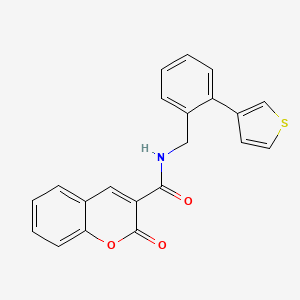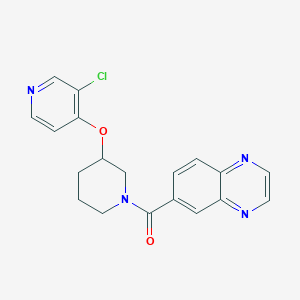
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .
科学的研究の応用
Synthesis and Characterization
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of heterocyclic compounds that have been explored for various synthetic and conformational analyses. One study focused on the synthesis and conformational analysis of related heterocyclic compounds, demonstrating the potential of these molecules for diverse applications in chemical research. The research included B3LYP geometry, energy, and GIAO/B3LYP NMR calculations to establish the structures of synthesized compounds, providing insights into their conformations and energetic properties (Karkhut et al., 2014).
Spectroscopic Properties and Environmental Effects
Another aspect of research on similar compounds involves the study of their spectroscopic properties and how these properties are influenced by the environment. Investigations into the electronic absorption, excitation, and fluorescence properties have been conducted, highlighting how these compounds behave in different solvents. This type of research is crucial for understanding the potential applications of these compounds in materials science and photophysics (Al-Ansari, 2016).
Catalytic Behavior and Polymerization
The catalytic behavior of related compounds toward ethylene reactivity has also been a topic of interest. Studies have synthesized complexes to explore their activities in oligomerization and polymerization processes. Such research is fundamental for the development of new catalysts in industrial polymer production (Sun et al., 2007).
Crystal Structure Analysis
The crystal structure of related compounds provides valuable information about their molecular geometry and potential interactions in the solid state. X-ray diffraction studies have been employed to reveal the detailed molecular and crystal structure, offering insights into the stability and reactivity of these compounds. Such analyses are essential for the design and synthesis of materials with specific properties (Revathi et al., 2015).
Antimicrobial Activity
Research into the antimicrobial activity of compounds with similar structures has shown promising results. Synthesis and testing of derivatives have identified compounds with significant activity against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-11-21-6-5-18(15)26-14-2-1-9-24(12-14)19(25)13-3-4-16-17(10-13)23-8-7-22-16/h3-8,10-11,14H,1-2,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZINQLAOPQRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)OC4=C(C=NC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


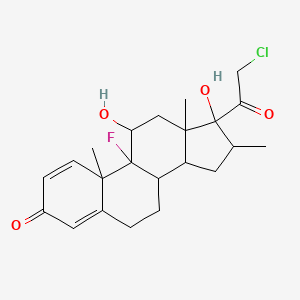
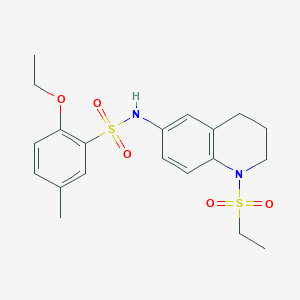
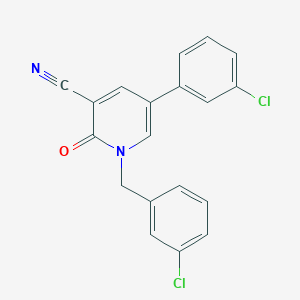
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)
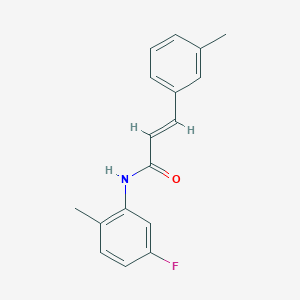

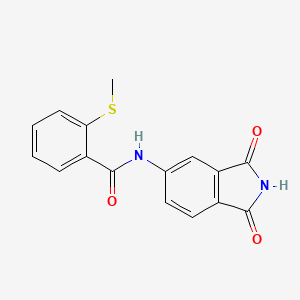
![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)
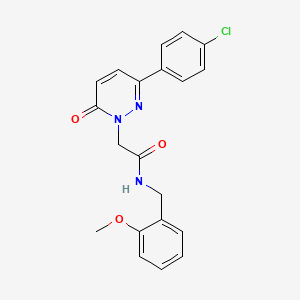
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)
